4-Chloro-5-fluoro-2-iodoaniline 4-Chloro-5-fluoro-2-iodoaniline
Brand Name: Vulcanchem
CAS No.: 1094759-93-9
VCID: VC2846199
InChI: InChI=1S/C6H4ClFIN/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2
SMILES: C1=C(C(=CC(=C1F)Cl)I)N
Molecular Formula: C6H4ClFIN
Molecular Weight: 271.46 g/mol

4-Chloro-5-fluoro-2-iodoaniline

CAS No.: 1094759-93-9

Cat. No.: VC2846199

Molecular Formula: C6H4ClFIN

Molecular Weight: 271.46 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-5-fluoro-2-iodoaniline - 1094759-93-9

Specification

CAS No. 1094759-93-9
Molecular Formula C6H4ClFIN
Molecular Weight 271.46 g/mol
IUPAC Name 4-chloro-5-fluoro-2-iodoaniline
Standard InChI InChI=1S/C6H4ClFIN/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2
Standard InChI Key VQKNRDMUFGHRFG-UHFFFAOYSA-N
SMILES C1=C(C(=CC(=C1F)Cl)I)N
Canonical SMILES C1=C(C(=CC(=C1F)Cl)I)N

Introduction

Chemical Identity and Structural Properties

4-Chloro-5-fluoro-2-iodoaniline is an aromatic compound with multiple halogen substituents on its benzene ring. The compound features a phenolic structure substituted with chlorine, fluorine, and iodine atoms, which endows it with unique chemical properties. The presence of these halogens makes it a subject of interest in various scientific fields.

Basic Chemical Information

The compound has a well-defined chemical identity as summarized in Table 1:

PropertyInformation
CAS Number1094759-93-9
Molecular FormulaC₆H₄ClFIN
Molecular Weight271.46 g/mol
IUPAC Name4-chloro-5-fluoro-2-iodoaniline
InChIInChI=1S/C6H4ClFIN/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2
InChIKeyVQKNRDMUFGHRFG-UHFFFAOYSA-N
Boiling Point293.8±40.0°C at 760 mmHg

Structural Characteristics

The molecular structure of 4-Chloro-5-fluoro-2-iodoaniline consists of a benzene ring substituted with an amino group, with chlorine at position 4, fluorine at position 5, and iodine at position 2 relative to the amino group . This specific arrangement of substituents creates a unique electronic environment that influences the compound's reactivity patterns and potential applications in organic synthesis.

The halogen atoms significantly affect the electronic properties of the compound through their electronegativity and polarizability. Fluorine, being highly electronegative, withdraws electron density through inductive effects, while iodine can participate in various bond-forming reactions due to its polarizability and ability to act as a good leaving group in coupling reactions.

Applications and Research Significance

4-Chloro-5-fluoro-2-iodoaniline has potential applications across different scientific domains, highlighting its versatility as a research compound.

Research Applications

The compound is commercially available from several chemical suppliers for research purposes, including Sigma-Aldrich and other specialty chemical providers . Its availability facilitates its use in various research projects.

Pharmaceutical and Medicinal Chemistry

In medicinal chemistry, halogenated anilines like 4-Chloro-5-fluoro-2-iodoaniline serve as important building blocks for developing novel compounds with potential biological activity. The halogen substituents can:

  • Enhance lipophilicity and membrane permeability

  • Improve metabolic stability

  • Participate in halogen bonding with biological targets

  • Act as bioisosteres for other functional groups

Materials Science Applications

In materials science, halogenated aromatic compounds may contribute to the development of functional materials with unique electronic or optical properties. The presence of multiple halogens with different electronic properties creates opportunities for developing materials with tailored characteristics.

Biochemical Interactions

Structure-Activity Considerations

The specific arrangement of substituents in 4-Chloro-5-fluoro-2-iodoaniline creates a unique electronic environment that may influence its interactions with biological systems. The iodine substituent, in particular, might facilitate reactions like cross-coupling, which is valuable for developing biologically active compounds.

Prepare stock solution1 mg5 mg10 mg
1 mM3.6838 mL18.4189 mL36.8378 mL
5 mM0.7368 mL3.6838 mL7.3676 mL
10 mM0.3684 mL1.8419 mL3.6838 mL

These calculations are based on the molecular weight of 271.46 g/mol .

Safety AspectDetails
GHS PictogramGHS07 (Harmful)
Signal WordWarning
Hazard StatementsH302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary StatementsP261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P321, P330, P337, P362+P364, P403+P233, P405, P501

Personal Protective Equipment

When handling 4-Chloro-5-fluoro-2-iodoaniline, appropriate personal protective equipment should be used, including:

  • Eye protection (eyeshields, faceshields)

  • Hand protection (appropriate chemical-resistant gloves)

  • Respiratory protection (respirators when necessary)

Comparative Analysis with Related Compounds

4-Chloro-5-fluoro-2-iodoaniline belongs to a broader family of halogenated anilines, each with distinct chemical properties and potential applications. Several structurally similar compounds have been identified, including 4-Chloro-2-fluoro-6-iodoaniline (CAS 216393-67-8) and 4-Chloro-3-fluoro-2-iodoaniline (CAS 1018450-37-7) .

The positional isomers of these halogenated anilines may exhibit different reactivity patterns and biological activities due to variations in the electronic distribution and steric effects. This diversity creates opportunities for structure-activity relationship studies in medicinal chemistry research.

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